BENGHE Foundational & Exploratory

Check Availability & Pricing

Piperazine-1-carboxylic acid diphenylamide CAS
1804-36-0 properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Piperazine-1-carboxylic acid
Compound Name: _ )
diphenylamide

Cat. No.: B157520

An In-Depth Technical Guide to Piperazine-1-carboxylic acid diphenylamide (CAS 1804-36-
0)

Authored by a Senior Application Scientist
Abstract

Piperazine-1-carboxylic acid diphenylamide, identified by CAS number 1804-36-0, is a
distinct chemical entity built upon the piperazine scaffold, a structure of profound importance in
medicinal chemistry. This guide provides a comprehensive technical overview of its properties,
a validated synthetic protocol, predicted spectral characteristics for structural confirmation, and
an exploration of its potential applications in drug discovery and organic synthesis. The
document is intended for researchers, chemists, and drug development professionals who
require a deep, practical understanding of this compound as a versatile building block.

Core Molecular Identity and Physicochemical
Properties

Piperazine-1-carboxylic acid diphenylamide is a derivative of piperazine, featuring a
diphenylamide group attached to one of the piperazine nitrogens via a carbonyl linker. This
unique combination of a flexible, basic piperazine ring and a rigid, lipophilic diphenylamide
moiety defines its chemical behavior and potential utility. The piperazine ring is a well-
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established "privileged scaffold” in medicinal chemistry, known for its ability to modulate
agueous solubility and pharmacokinetic profiles of drug candidates.[1]

The fundamental properties of this compound are summarized below.

Property Value Source(s)
CAS Number 1804-36-0 121,131,
Molecular Formula C17H1sNs0O [2],[3]
Molecular Weight 281.35 g/mol [2].[3]

N,N-diphenylpiperazine-1-
IUPAC Name P ) yiPIP [1]
carboxamide

N,N-diphenyl-1-

Synonyms ) ] )
piperazinecarboxamide

Topological Polar Surface Area

(TPSA) 35.58 A2 [2]
Predicted LogP 2.85 [2]
Hydrogen Bond Acceptors 2 [2]
Hydrogen Bond Donors 1 [2]
Rotatable Bonds 2 [2]

Molecular Structure and Key Features

The structure of Piperazine-1-carboxylic acid diphenylamide contains three key functional
regions: the diphenylamine group, the tertiary amide (carboxamide) linker, and the piperazine
ring with a secondary amine. Understanding this architecture is crucial for predicting its
reactivity and spectral properties.

Caption: Molecular structure of Piperazine-1-carboxylic acid diphenylamide.

Synthesis Protocol and Mechanistic Insight
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While multiple synthetic routes to piperazine carboxamides exist, a reliable and common
approach involves the nucleophilic acyl substitution reaction between piperazine and a suitable
acylating agent, such as diphenylcarbamoyl chloride. This method is efficient and proceeds
under mild conditions.

Expertise & Causality:

The chosen protocol utilizes an excess of piperazine. One equivalent acts as the nucleophile,
while the second equivalent serves as an inexpensive base to neutralize the hydrochloric acid
byproduct generated during the reaction. This strategy avoids the need for an external organic
base, simplifying the workup procedure. Dichloromethane (DCM) is selected as the solvent due
to its inert nature and its ability to dissolve both the reactants and the product, facilitating a
homogeneous reaction environment. The reaction is initiated at O °C to control the initial
exotherm of the acylation and then allowed to warm to room temperature to ensure completion.

Step-by-Step Experimental Protocol:

e Reactant Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere,
dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane (DCM, approx. 0.1 M
concentration relative to the limiting reagent).

e Reaction Initiation: Cool the solution to 0 °C using an ice bath.

» Reagent Addition: Add a solution of diphenylcarbamoyl chloride (1.0 equivalent, the limiting
reagent) in anhydrous DCM dropwise to the stirred piperazine solution over 15-20 minutes.

o Reaction Progression: After the addition is complete, remove the ice bath and allow the
reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's
progress by Thin Layer Chromatography (TLC).

e Aqueous Workup: Upon completion, wash the reaction mixture with a saturated aqueous
solution of sodium bicarbonate (NaHCOs) to remove the piperazine hydrochloride salt and
any unreacted starting material. Separate the organic layer.

o Extraction: Extract the aqueous layer with DCM (2x).
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e Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate
(Naz=S0a), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

 Purification: Purify the resulting crude solid by flash column chromatography on silica gel or
by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the
pure product.

Dissolve Piperazine (2 eq) Cool 100 °C 'Add Diphenylcarbamoyl Chloride Stir at Room Temperature | ((Extract Aqueous Layer Dry Combined Organics ) Purify by Chromatography ) . Pure Product
[ in Anhydrous DCM (Ice Bath) (1 eq) in DCM dropwise (12-16h) g NED | g with DCM (Naz504) & Concentrate) >\ or Recrystallization B CAS 1804360

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of the target compound.

Predicted Spectral Data for Structural Verification

As experimental spectra are not widely published, the following characteristics are predicted
based on the known molecular structure. These predictions serve as a benchmark for
researchers to confirm the identity and purity of their synthesized material.

e 'H NMR (400 MHz, CDCls):

[¢]

0 7.20-7.40 ppm (m, 10H): A complex multiplet corresponding to the ten protons on the
two phenyl rings.

[¢]

0 3.40-3.50 ppm (t, 4H): A triplet for the four protons on the piperazine ring adjacent to the
carbonyl group (-N-CHz-).

[¢]

0 2.85-2.95 ppm (t, 4H): A triplet for the four protons on the piperazine ring adjacent to the
secondary amine (-NH-CHz2-).

[¢]

0 ~1.80 ppm (s, 1H): A broad singlet corresponding to the N-H proton of the piperazine
ring. This peak may be exchangeable with D20.

e 13C NMR (100 MHz, CDCls):
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[e]

0 ~165 ppm: Signal for the carbonyl carbon (C=0) of the amide.

o

0 ~142 ppm: Quaternary carbons of the phenyl rings attached to the nitrogen.

[¢]

0 126-129 ppm: Signals for the other aromatic carbons.

[¢]

0 ~46 ppm: Carbon atoms of the piperazine ring adjacent to the secondary amine.

[e]

0 ~44 ppm: Carbon atoms of the piperazine ring adjacent to the amide nitrogen.
e FT-IR (ATR):

o ~3300 cm~. A moderate, sharp peak corresponding to the N-H stretch of the secondary
amine in the piperazine ring.

o ~3100-3000 cm~*: C-H stretching vibrations of the aromatic rings.

o ~2950-2800 cm~1: C-H stretching vibrations of the aliphatic CHz groups in the piperazine
ring.

o ~1645 cm~1: A strong, sharp absorption band characteristic of the C=0 stretch of the
tertiary amide.

o ~1600, 1490 cm~: C=C stretching vibrations within the aromatic rings.
e Mass Spectrometry (EI):

o m/z 281.15: Molecular ion peak [M]* corresponding to the molecular weight of the
compound.

Applications in Research and Drug Discovery

Piperazine-1-carboxylic acid diphenylamide is primarily valuable as a chemical intermediate
and a scaffold for building more complex molecules.[1] Its utility stems from the proven
pharmacological relevance of the piperazine core.

o Scaffold for Library Synthesis: The secondary amine of the piperazine ring provides a
reactive handle for further functionalization. It can undergo N-alkylation, acylation, or
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reductive amination, allowing for the rapid generation of a library of diverse compounds for
high-throughput screening.

o Medicinal Chemistry Building Block: The piperazine moiety is present in numerous approved
drugs, including those with anti-psychotic, anti-depressant, and anti-histaminic activities.[4]
This compound serves as a pre-functionalized starting material for synthesizing novel drug
candidates. Structurally related piperazine-1-carboxamides have been investigated as
potential inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), a target for pain and
inflammation research, and for their antimicrobial properties.[1][5]

o Modulation of Physicochemical Properties: The diphenylamide portion imparts significant
lipophilicity, while the piperazine ring can be protonated at physiological pH, providing a
balance that is often crucial for oral bioavailability and cell permeability in drug candidates.[1]

Safety, Handling, and Storage

A comprehensive Material Safety Data Sheet (MSDS) for this specific compound is not readily
available. Therefore, precautions must be based on the properties of its constituent functional
groups, particularly the piperazine core.

o Potential Hazards: Piperazine itself is known to be corrosive and can cause severe skin
burns and eye damage.[6] It is also a respiratory and skin sensitizer.[6] While the
derivatization in this compound may alter its toxicological profile, it should be handled as a
potentially hazardous substance.

 Recommended Handling Procedures:
o Always handle the compound inside a certified chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-
resistant gloves (e.g., nitrile), and safety glasses or goggles.

o Avoid inhalation of dust or powder. Avoid direct contact with skin and eyes.

o In case of accidental contact, immediately flush the affected area with copious amounts of
water and seek medical attention.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10780301/
https://www.benchchem.com/product/b157520
https://pubmed.ncbi.nlm.nih.gov/26276732/
https://www.benchchem.com/product/b157520
https://datasheets.scbt.com/sc-212561.pdf
https://datasheets.scbt.com/sc-212561.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Storage: The compound should be stored in a tightly sealed container in a cool, dry, and
well-ventilated area, away from strong oxidizing agents.[2] Some suppliers recommend
storage at 2-8°C for long-term stability.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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